![molecular formula C8H7BrN4O B6357842 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% CAS No. 1516832-84-0](/img/structure/B6357842.png)

7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

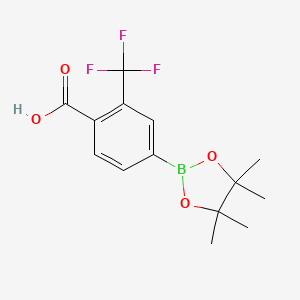

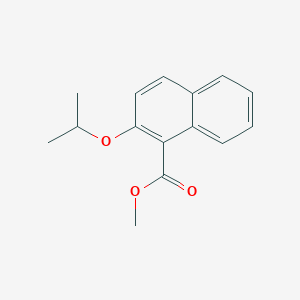

Description

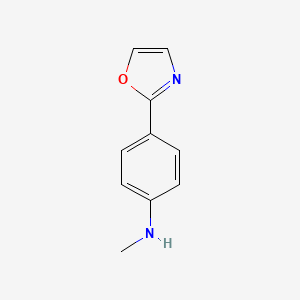

“7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” is a chemical compound. It belongs to the class of imidazopyridines, which are fused bicyclic heterocycles . These compounds are recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry due to their wide range of applications .

Synthesis Analysis

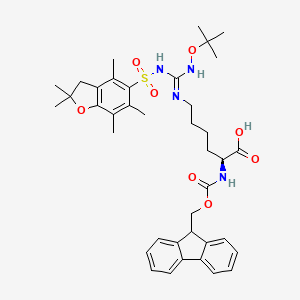

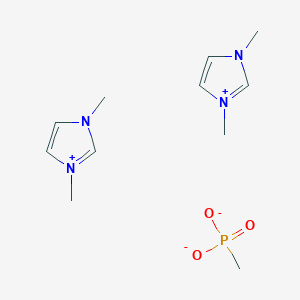

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide” is not found in the retrieved data.Scientific Research Applications

7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% has a variety of scientific research applications, including the synthesis of polymers, bioconjugation, and bio-imaging. It is also used in the synthesis of pharmaceuticals and in the development of new drugs. In the field of polymer synthesis, 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% can be used to synthesize polymers with improved thermal and mechanical properties. In bioconjugation, it can be used to link biomolecules to other molecules, allowing for the study of biochemical reactions. In bio-imaging, it can be used to label cells and other biological molecules, allowing for the visualization of the molecules in living cells.

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are important cns agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .

Mode of Action

The compound carries biologically active hydrazone functionality . Compounds carrying hydrogen bond donor groups, such as hydroxyl and amine moieties, have shown to exhibit complete protection against seizures .

Biochemical Pathways

Given its anticonvulsant properties, it can be inferred that it may interact with neuronal pathways involved in seizure activity .

Result of Action

The compound has shown remarkable anticonvulsant properties in in vivo studies . Particularly, compounds carrying hydrogen bond donor groups exhibited complete protection against seizures . Their results are comparable to that of the standard drug diazepam . All the compounds were found to be non-toxic up to 100 mg/kg .

Advantages and Limitations for Lab Experiments

7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% is a useful reagent for laboratory experiments due to its low cost and ease of synthesis. It is also relatively stable, making it a good choice for long-term storage. However, 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% is highly reactive and can cause unwanted side reactions, so experiments should be conducted with caution. Additionally, 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% is a known mutagen, so experiments involving this compound should be conducted in a well-ventilated area with appropriate safety equipment.

Future Directions

7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% has potential applications in a variety of fields, including drug development, polymer synthesis, bioconjugation, and bio-imaging. Further research is needed to explore the potential of 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% as an anti-cancer drug, as well as its potential applications in the fields of polymer synthesis, bioconjugation, and bio-imaging. Additionally, further research is needed to develop methods for the safe and efficient synthesis of 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%. Finally, further research is needed to explore the potential of 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% as an antioxidant and neuroprotective agent.

Synthesis Methods

7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% can be synthesized by a variety of methods. One of the most common methods is to react 7-bromo-2-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (7-BrMIPC) with hydrazine hydrate in aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. Other methods for the synthesis of 7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95% include the reaction of 7-bromo-2-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (7-BrMIPC) with hydrazine hydrate in aqueous solution, the reaction of 7-bromo-2-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (7-BrMIPC) with hydrazine hydrate in acetic acid, and the reaction of 7-bromo-2-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (7-BrMIPC) with hydrazine hydrate in anhydrous ethanol.

properties

IUPAC Name |

7-bromoimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c9-5-1-2-13-4-6(8(14)12-10)11-7(13)3-5/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGHQTQAGKBTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)

![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)

![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)